COX-1/COX-2 Inhibition Potency: A 340-Fold Difference in Stereoselectivity
In a human whole blood assay, the (S)-enantiomer of flurbiprofen potently inhibits both COX-1 and COX-2, whereas the (R)-enantiomer shows dramatically reduced activity. The stereoselectivity, expressed as the reciprocal of the IC50 ratio, demonstrates a 340-fold preference for (S)- over (R)-flurbiprofen for COX-1, and a 56-fold preference for COX-2 [1]. This data confirms the (R)-enantiomer is not a direct COX inhibitor at physiologically relevant concentrations.
| Evidence Dimension | COX-1 inhibition stereoselectivity |
|---|---|
| Target Compound Data | IC50 (R(-)-flurbiprofen) not reported, but stereoselectivity ratio (S:R) = 340 |
| Comparator Or Baseline | S(+)-flurbiprofen (active enantiomer) |
| Quantified Difference | 340-fold higher potency for S(+) vs. R(-) enantiomer |
| Conditions | Human whole blood assay; COX-1 activity measured via thromboxane B2 (TXB2) production in platelets stimulated with 25 µM calcium ionophore A23187 for 60 min |
Why This Matters
This quantitative difference ensures that the (R)-enantiomer will not confound studies focused on canonical COX-mediated prostaglandin synthesis, making it a precise tool for investigating COX-independent or substrate-selective pathways.
- [1] van Haeringen, N. J., et al. (2000). Flurbiprofen and enantiomers in ophthalmic solution tested as inhibitors of prostanoid synthesis in human blood. Journal of Ocular Pharmacology and Therapeutics, 16(4), 345-352. View Source
